Cas no 38754-71-1 ((3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate)

(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate is a chiral cyclopentafuran derivative featuring a formyl group and a biphenyl-4-carboxylate ester moiety. Its stereospecific structure (3aR,4R,5R,6aS) ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both formyl and ester functional groups enhances its reactivity, allowing for further derivatization in complex molecular frameworks. The rigid cyclopentafuran core contributes to structural stability, while the biphenyl group offers potential for π-stacking interactions. This compound is particularly useful in medicinal chemistry for the development of targeted small-molecule inhibitors or as an intermediate in the synthesis of bioactive compounds requiring precise stereochemical control.
(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate structure
38754-71-1 structure
Product Name:(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate
CAS No:38754-71-1
MF:C21H18O5
MW:350.364626407623
CID:54911
PubChem ID:10473055
Update Time:2025-10-19

(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (-)-Corey Lactone aldehyde P-Phenyl Benzoate
    • [1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester
    • (3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
    • (1S,5R,6R,7R)-6-formyl-7-(4-phenylbenzoyloxy)-2-oxabicyclo[3.3.0]octane-3-one
    • (1S,5R,6R,7R)-6-formyl-7-<(4-phenylbenzoyl)oxy>-2-oxabicyclo<3.3.0>octan-3-one
    • (3aR,4R,5R,6aS)-4-formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate
    • [3aR(3aalpha,4alpha,5beta,6aalpha)]-(-)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde
    • Corey Lactone Aldehyde Benzoate
    • [1,1'-Biphenyl]-4-carboxylic acid(3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-ylester
    • [(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
    • -2-oxo-2H-cyclopenta[b]furan-5-yl ester
    • UFT9QT3Y94
    • KBOZUCMAAWBGQV-AKHDSKFASA-N
    • [1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester
    • Corey Lactone Aldehyde
    • Corey Aldehyde, (-)-
    • [1,1'-Biphenyl]-4-carboxylic acid, 4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester, [3aR-(3aalpha,4alpha,5beta,6aalpha)]-
    • AC-24758
    • (3aR,4R,5R,6aS)-4-formylhexahydro-5-(p-phenylbenzoyloxy)-2H-cyclopenta[b]furan-2-one
    • [1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-4-formylhexahydro
    • 38754-71-1
    • AKOS015896640
    • SCHEMBL1347430
    • [1,1'-Biphenyl]-4-carboxylic acid, (3aR,4R,5R,6aS)-4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester; [1,1'-Biphenyl]-4-carboxylic acid, 4-formylhexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester, [3aR-(3a?,4?,5?,6a?)]-; 2H-Cyclopenta[b]furan, [1,1'-biphenyl]-4-carboxylic acid deriv.
    • (3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate
    • Inchi: 1S/C21H18O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-19H,10-11H2/t16-,17-,18+,19-/m1/s1
    • InChI Key: KBOZUCMAAWBGQV-AKHDSKFASA-N
    • SMILES: O1C(C[C@@H]2[C@@H](C=O)[C@@H](C[C@H]12)OC(C1C=CC(C2C=CC=CC=2)=CC=1)=O)=O

Computed Properties

  • Exact Mass: 350.11500
  • Monoisotopic Mass: 350.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 69.7Ų

Experimental Properties

  • Density: 1.32
  • Boiling Point: 574.827°C at 760 mmHg
  • Flash Point: 253.713°C
  • Refractive Index: 1.62
  • PSA: 69.67000
  • LogP: 3.02950

(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F700960-100mg
(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
38754-71-1
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(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate
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Additional information on (3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate

Exploring the Unique Properties and Applications of (3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate (CAS No. 38754-71-1)

The compound (3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate, identified by its CAS No. 38754-71-1, is a highly specialized molecule with a unique structural framework. Its intricate chemical architecture combines a cyclopentabfuran core with a biphenyl carboxylate moiety, making it a subject of interest in advanced organic chemistry and pharmaceutical research. This article delves into its properties, synthesis, and potential applications, addressing common queries and trending topics in the field.

One of the most frequently searched questions about this compound revolves around its synthetic pathways. Researchers often inquire about efficient methods to produce (3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate with high yield and purity. Recent advancements in asymmetric synthesis and catalysis have enabled more streamlined approaches, reducing the need for complex purification steps. The presence of a formyl group and a ketone functionality in the molecule also opens doors for further derivatization, a topic gaining traction in drug discovery circles.

Another hot topic is the compound's potential role in medicinal chemistry. Its biphenyl carboxylate segment is structurally similar to motifs found in bioactive molecules, sparking interest in its use as a pharmacophore. Preliminary studies suggest that derivatives of this compound could interact with specific enzyme targets, though extensive clinical validation is still required. This aligns with the growing demand for novel therapeutic agents in areas such as inflammation and metabolic disorders.

From a material science perspective, the rigid cyclopentabfuran backbone of CAS No. 38754-71-1 offers intriguing possibilities. Its ability to form stable crystalline structures has led to investigations into its use in organic electronics and liquid crystal displays. The compound's thermal stability and optical properties are particularly noteworthy, as they could enhance the performance of next-generation devices.

Environmental considerations are also a key focus. Researchers are exploring whether (3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate can be synthesized using green chemistry principles. Solvent-free reactions and biocatalysis are among the techniques being tested to minimize waste and energy consumption. This aligns with the broader push for sustainable chemical manufacturing, a priority for many industries today.

In analytical chemistry, the compound's distinct spectroscopic signatures make it a valuable reference standard. Its NMR and mass spectrometry profiles are well-documented, aiding in the identification of structurally related compounds. This is particularly relevant for quality control in pharmaceutical production, where precise characterization is critical.

Looking ahead, the versatility of CAS No. 38754-71-1 suggests it will remain a focal point in multiple research domains. Whether as a building block for drug development, a component in advanced materials, or a case study in sustainable synthesis, this compound exemplifies the intersection of innovation and practicality in modern chemistry.

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